5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)5-7-3-4-8(10-7)9(11)12/h3-4,6,10H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWTLYTJPJRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2-methylpropylamine with a suitable dicarbonyl compound, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction could produce 5-(2-methylpropyl)-1H-pyrrole-2-methanol.
Scientific Research Applications
Scientific Research Applications
- Chemistry 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid is a building block in the synthesis of complex organic molecules. It can be employed in the creation of heterocyclic compounds and the development of new synthetic methodologies.
- Biology This compound can be utilized to study the interactions between pyrrole derivatives and biological macromolecules. It may also act as a precursor for synthesizing bioactive molecules with potential therapeutic uses.
- Medicine The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
- Industry In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Pyrrole-2-carboxylic acid
Pyrrole-2-carboxylic acid, a related compound, is a small, amphoteric polar metabolite produced by many Streptomyces species and is often co-produced with its dimer, pyrocoll . It displays a distinctive UV spectrum and a broad range of biological activities . Pyrrole-2-carboxylic acid has demonstrated antiparasitic activity against Trypanosomes via selective proline racemase inhibition and has potent antifungal activity against Phytophthora . It is soluble in ethanol, methanol, DMF, and DMSO .
Synthesis of Halogen-Doped Pyrrole Derivatives
Mechanism of Action
The mechanism by which 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Synthetic Challenges: Chlorinated analogs (e.g., 4-chloro-5-methyl derivative) require complex purification methods, as noted in .
- Biological Activity: The parent compound (1H-pyrrole-2-carboxylic acid) inhibits QS in P. aeruginosa at 1 mg/ml without affecting viability, suggesting that substituents like 2-methylpropyl may fine-tune potency or selectivity .
Biological Activity
5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid, a derivative of pyrrole, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring substituted at the 5-position with a 2-methylpropyl group and a carboxylic acid functional group at the 2-position. This structural configuration is believed to contribute to its biological activity.
Quorum Sensing Inhibition
One notable biological activity of related pyrrole compounds is their ability to inhibit quorum sensing (QS) in bacteria. QS is a communication mechanism that regulates gene expression based on cell density, influencing virulence factor production in pathogens like Pseudomonas aeruginosa. Research indicates that pyrrole derivatives can suppress QS-related genes such as lasI, lasR, rhlI, and pqsA, leading to decreased virulence factor production without affecting bacterial viability .
Antimicrobial Activity
Pyrrole derivatives, including 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid, have shown promise as antimicrobial agents. They exhibit activity against various bacterial strains by disrupting cellular processes or inhibiting specific enzymes. Studies have demonstrated that these compounds can reduce biofilm formation and enhance the efficacy of conventional antibiotics when used in combination therapy .
Study 1: Inhibition of Virulence Factors
A study investigated the effects of 1H-pyrrole-2-carboxylic acid, a structural analog, on Pseudomonas aeruginosa. The compound was found to inhibit the production of elastase, protease, and pyocyanin—key virulence factors associated with infection severity. The study utilized quantitative PCR to measure gene expression changes, confirming significant suppression of QS genes in treated cultures .
Study 2: Synergistic Effects with Antibiotics
Another research effort explored the synergistic effects of pyrrole derivatives with standard antibiotics such as gentamicin and piperacillin. The combination therapy showed enhanced antibacterial activity against resistant strains of Pseudomonas aeruginosa, highlighting the potential for these compounds to serve as adjuncts in antibiotic therapy .
Data Table: Biological Activities of Pyrrole Derivatives
| Compound | Activity | Target Organism | Mechanism |
|---|---|---|---|
| 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid | Quorum sensing inhibition | Pseudomonas aeruginosa | Inhibition of QS gene expression |
| 1H-pyrrole-2-carboxylic acid | Inhibition of virulence factors | Pseudomonas aeruginosa | Suppression of elastase and protease production |
| PT22 (1H-pyrrole-2,5-dicarboxylic acid) | Biofilm disruption | Pseudomonas aeruginosa | Inhibition of biofilm formation |
Q & A
Basic: What are the primary methods for structural characterization of 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid?
Answer:
Structural elucidation typically combines X-ray crystallography , NMR spectroscopy , and mass spectrometry (MS) . X-ray analysis reveals hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯O interactions) and crystal packing . For NMR, and spectra identify substituent effects (e.g., methylpropyl groups causing upfield/downfield shifts in pyrrole protons) . MS confirms molecular weight and fragmentation patterns. For example, ester precursors (e.g., ethyl esters) are hydrolyzed to carboxylic acids under reflux with NaOH, verified via MS .
Basic: How is 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid synthesized?
Answer:
A common route involves ester hydrolysis of precursors like alkyl esters. For example:
- Step 1: Bromination or alkylation of pyrrole-2-carboxylic acid derivatives to introduce the 2-methylpropyl group .
- Step 2: Hydrolysis of the ester (e.g., ethyl ester) using NaOH in ethanol under reflux (2–4 hours, 71–96% yield) .
- Step 3: Acidification (e.g., acetic acid) to precipitate the carboxylic acid .
Advanced: How to resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or dynamic hydrogen bonding . Mitigation strategies:
- Use low-temperature NMR to reduce tautomeric exchange .
- Validate crystallographic data with DFT calculations to compare experimental vs. theoretical bond lengths .
- Cross-reference with IR spectroscopy to confirm hydrogen-bonding motifs .
Advanced: What experimental parameters optimize the regioselectivity of pyrrole substitution?
Answer:
Regioselectivity depends on:
- Electrophilic directing groups : Electron-withdrawing groups (e.g., carboxylic acid) direct substitutions to the α-position .
- Reaction temperature : Lower temperatures favor kinetic control (meta-substitution), while higher temperatures promote thermodynamic control (para-substitution) .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the 5-position .
Basic: What analytical techniques validate purity for pharmacological studies?
Answer:
- HPLC : Quantify purity (>95%) using C18 columns with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .
- Melting point : Sharp melting points (e.g., 160–162°C) indicate high crystallinity .
Advanced: How to address low yields in large-scale synthesis?
Answer:
Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst loading : Increase NaOH concentration (2M vs. 1M) to accelerate hydrolysis .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the carboxylic acid from ester byproducts .
Advanced: What bioactivity data exist for pyrrole-2-carboxylic acid derivatives?
Answer:
Pyrrole derivatives exhibit:
- Kinase inhibition : Structural analogs show IC₅₀ values <1 µM against protein kinases due to hydrogen bonding with ATP-binding pockets .
- Antitumor activity : Brominated derivatives (e.g., 5-bromo analogs) induce apoptosis in cancer cell lines (EC₅₀ ~10 µM) .
- Antimicrobial effects : Carboxylic acid groups enhance membrane permeability, with MIC values <5 µg/mL against Gram-positive bacteria .
Advanced: How to reconcile contradictory biological activity data across studies?
Answer:
Discrepancies may stem from:
- Solubility differences : Use DMSO stocks with <0.1% water to prevent aggregation .
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) .
- Structural analogs : Compare substituent effects (e.g., methylpropyl vs. phenyl groups altering logP and bioavailability) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Waste disposal : Neutralize with NaHCO₃ before aqueous disposal .
Advanced: How to design SAR studies for pyrrole-2-carboxylic acid derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
